4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-6-2-1-5-4-9-10-7(5)3-6;/h4,6H,1-3,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHOCZQAXCFBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclohexanone derivatives, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydroindazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain synthesized compounds have shown IC50 values in the low micromolar range against lung carcinoma cell lines, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions enhance their efficacy against tumor cells .
Antibacterial Properties
Tetrahydroindazole derivatives have also been evaluated for antibacterial activity. In one study, compounds showed effective inhibition against multidrug-resistant strains of bacteria, with minimum inhibitory concentration (MIC) values indicating promising antibacterial properties . This highlights their potential role in addressing antibiotic resistance.
Sigma Receptor Modulation
The sigma-2 receptor has been identified as a target for various diseases, including central nervous system (CNS) disorders and cancer. Compounds derived from tetrahydroindazole have been developed to selectively modulate these receptors. For example, modifications to the C5 position of the tetrahydroindazole significantly improved selectivity for sigma-2 receptors over sigma-1 receptors, indicating a pathway for developing targeted therapies for CNS-related conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Profiles of Hydrochloride Salts
- UV-Vis : Hydrochloride salts like lecarnidipine () exhibit absorbance in the 250–280 nm range due to aromatic π→π* transitions, a trait likely shared by the target compound.
- FT-IR : Primary amines in hydrochlorides (e.g., benzimidazolamine) show N-H stretches near 3400 cm⁻¹, while C=N imidazole stretches appear at ~1640 cm⁻¹ . These peaks are critical for confirming amine and heterocyclic motifs in the target compound.
Biological Activity
4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine with cyclic ketones or aldehydes under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, with some methods allowing for the introduction of substituents that can modulate biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Antiproliferative Activity
The antiproliferative effects of this compound have also been investigated in various cancer cell lines. The compound displayed moderate to high cytotoxicity against several tumor types.
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H460 (Lung carcinoma) | 15 |
| MCF-7 (Breast carcinoma) | 20 |
| HeLa (Cervical carcinoma) | 25 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation. Research indicates that it may act as an inhibitor of the FGFR (Fibroblast Growth Factor Receptor), which is crucial in various signaling pathways associated with cancer progression .
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various indazole derivatives including this compound. The results indicated a strong correlation between structural modifications and biological activity. Derivatives with electron-withdrawing groups demonstrated enhanced potency against FGFR1 .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains. The study highlighted its potential as a scaffold for developing new antibiotics capable of overcoming resistance mechanisms .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4,5,6,7-tetrahydro-2H-indazol-6-amine hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted indazole intermediates. For example, highlights the synthesis of structurally similar tetrahydro-indazole derivatives via condensation of formyl-indole intermediates with aminothiazolones under reflux with acetic acid . Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and validation via NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR spectroscopy : Confirm hydrogen environments (e.g., NH2 and CH2 groups in the tetrahydroindazole ring) and compare with reference spectra of analogous compounds .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 168.1 ± 0.1) .
- Elemental analysis : Ensure stoichiometric alignment with the hydrochloride salt form (e.g., Cl⁻ content via titration) .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : RP-HPLC with UV detection (λ = 210–230 nm) is widely used, as demonstrated in for related hydrochlorides . For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is recommended. Calibration curves should be constructed using spiked matrices (e.g., plasma) to account for matrix effects, with linearity validated over 0.1–50 µg/mL (R² > 0.99) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., IC50 variability in enzyme inhibition assays) may arise from differences in:
- Assay conditions : Buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤ 1%) .
- Compound purity : Impurities > 2% (e.g., unreacted intermediates) can skew results; revalidate via HPLC .
- Biological models : Use orthogonal assays (e.g., cell-free vs. cell-based) to confirm target engagement .
Q. What strategies are effective for improving the aqueous solubility of this compound?
- Methodological Answer :
- Salt selection : Test alternative counterions (e.g., besylate, mesylate) to enhance solubility while retaining stability .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) in formulation studies .
- pH adjustment : Solubility increases in acidic media (pH < 4) due to protonation of the amine group; validate via shake-flask method .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Use X-ray crystallography data (if available) of target proteins (e.g., kinases) to model binding interactions. Focus on hydrogen bonding with the NH2 group and steric fit of the tetrahydroindazole core .
- QSAR studies : Corrogate electronic (e.g., Hammett σ constants) and steric parameters (e.g., molar refractivity) with bioactivity data to predict optimal substituents .
Q. What experimental design principles apply to stability studies of this compound under physiological conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., deamination) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify isomerization or oxidation .
- pH stability : Test in buffers (pH 1–9) at 37°C; use LC-MS to identify hydrolysis products (e.g., ring-opening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
